molecular formula C6H6BrNO3 B1296395 3-(3-Bromoisoxazol-5-yl)propanoic acid CAS No. 6567-34-6

3-(3-Bromoisoxazol-5-yl)propanoic acid

Cat. No. B1296395
CAS RN: 6567-34-6
M. Wt: 220.02 g/mol
InChI Key: GGFSCLOKBUSHSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(3-Bromoisoxazol-5-yl)propanoic acid is C6H6BrNO3 . The molecular weight is 220.02 g/mol . The structure includes a bromoisoxazole ring attached to a propanoic acid group.

Scientific Research Applications

Synthesis and Structural Analysis

3-(3-Bromoisoxazol-5-yl)propanoic acid has found applications in the synthesis of complex chemical structures, contributing to advances in chemical synthesis techniques. For instance, the regiospecific syntheses of pyrazolyl propanoic acids demonstrate the nuanced challenges in identifying regioisomers through spectroscopic methods alone, emphasizing the need for unambiguous structural determination via single-crystal X-ray analysis. This research illustrates the compound's utility in forming extensive hydrogen bonding networks in crystalline structures, showcasing its role in developing novel chemical entities with unique properties (Kumarasinghe, Hruby, & Nichol, 2009).

Methodological Improvements in Synthesis

Further research into the synthesis of related propanoic acid derivatives, like the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlights the development of more practical and convenient processes. These methodological advancements offer milder reaction conditions, simpler operations, and higher yields, thereby enhancing the efficiency and applicability of chemical synthesis in pharmaceutical and material sciences (Deng Yong, 2010).

Novel Synthesis Pathways

The compound's structural motifs also serve as precursors in the novel synthesis of benzimidazole-fused 1,4-diazepine-5-ones, showcasing the versatility of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in constructing complex heterocyclic systems. This research opens up new avenues for the synthesis of compounds with potential biological activity, leveraging the unique reactivity of these systems for diverse applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2011).

Corrosion Inhibition Studies

In another application, derivatives of propanone and propanoic acid have been explored as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the practical application of these compounds in materials science. The study reveals their efficacy in reducing corrosion rates, highlighting the potential of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in developing new materials with enhanced durability and performance in corrosive environments (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

3-(3-bromo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFSCLOKBUSHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316496
Record name 5-Isoxazolepropanoicacid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromoisoxazol-5-yl)propanoic acid

CAS RN

6567-34-6
Record name 6567-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Isoxazolepropanoicacid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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